6-(4-Methoxyphenyl)oxane-2,4-dione
Description
6-(4-Methoxyphenyl)oxane-2,4-dione is a six-membered cyclic diketone (oxane ring) bearing a 4-methoxyphenyl substituent at the 6-position. This compound belongs to the class of dione derivatives, where the oxane core (tetrahydropyran) is functionalized with ketone groups at positions 2 and 3.
Properties
CAS No. |
133286-42-7 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)oxane-2,4-dione |
InChI |
InChI=1S/C12H12O4/c1-15-10-4-2-8(3-5-10)11-6-9(13)7-12(14)16-11/h2-5,11H,6-7H2,1H3 |
InChI Key |
YULYIIRCCHCLFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)CC(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)oxane-2,4-dione typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production methods for 6-(4-Methoxyphenyl)oxane-2,4-dione may involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques such as crystallization or chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)oxane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Diols or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Methoxyphenyl)oxane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)oxane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Effects
The table below compares 6-(4-Methoxyphenyl)oxane-2,4-dione with compounds featuring analogous dione cores and aryl substituents from the evidence:
Key Observations:
Oxazolidine-2,4-dione (5-membered) may exhibit higher reactivity due to ring strain, as seen in the synthesis of benzylidene derivatives .
Substituent Effects: The 4-methoxyphenyl group enhances solubility in polar solvents (as observed in IM-5 and oxazolidinediones) and may influence metabolic stability (e.g., methoxychlor metabolites require demethylation for estrogenic activity ). Bulkier substituents (e.g., isopropyl in IM-7) in imidazolidinones correlate with cardiovascular effects, suggesting steric effects modulate biological target engagement .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
